molecular formula C₃₁H₄₀N₂O₅ B1161359 Epi Trandolapril Benzyl Ester

Epi Trandolapril Benzyl Ester

Cat. No.: B1161359
M. Wt: 520.66
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Epi Trandolapril Benzyl Ester is a high-purity analytical standard critical for pharmaceutical research and development. It is structurally characterized as a benzyl ester derivative and is identified as a byproduct formed during the synthesis of Trandolaprilat, the active metabolite of the drug Trandolapril . This compound is primarily used in analytical chemistry applications, such as High-Performance Liquid Chromatography (HPLC), serving as a reference material for method development, validation, and quality control . Trandolapril itself is an angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension and heart failure . It works as a prodrug that is metabolized into its active diacid form, Trandolaprilat, which inhibits the conversion of angiotensin I to the potent vasoconstrictor angiotensin II . As an impurity and stereoisomer of a synthesis intermediate, this compound provides essential value for monitoring and controlling the synthesis process of Trandolapril, ensuring the purity and safety of the final Active Pharmaceutical Ingredient (API) . Researchers utilize this compound to identify and quantify related substances in bulk drug substances and finished pharmaceutical products, which is a fundamental requirement for regulatory compliance. This product is intended for research use only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C₃₁H₄₀N₂O₅

Molecular Weight

520.66

Synonyms

(2S,3aR,7aS)-1-[(2S)-2-[[(1R)-1-(Ethoxycarbonyl)-3-phenylpropyl]amino]-1-oxopropyl]octahydro-1H-Indole-2-carboxylic Acid Benzyl Ester

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

2.1.1 Trandolapril and Its Derivatives
  • Trandolapril (C24H34N2O5): The parent prodrug, metabolized by CES1 to Trandolaprilat, which inhibits ACE eightfold more potently (). Its solubility in chloroform and methanol facilitates transdermal formulations ().
  • Trandolaprilat Monohydrate (C22H30N2O5·H2O): The active diacid metabolite with direct ACE inhibitory activity. Unlike the prodrug, it lacks ester groups, reducing oral bioavailability ().
  • Trandolapril Diketopiperazine : A degradation product formed via intramolecular cyclization, monitored as a pharmacopeial impurity ().
2.1.2 Other ACE Inhibitor Prodrugs
  • Enalapril : Metabolized by CES1 to Enalaprilat. Unlike Trandolapril, it has a shorter half-life (11 hours vs. Trandolapril’s 24 hours) ().
  • Ramipril : Shares CES1-dependent activation but exhibits higher tissue ACE affinity due to its lipophilic structure ().
  • Quinapril : Rapidly hydrolyzed to Quinaprilat, with a bioavailability of 60% compared to Trandolapril’s 10–40% ().

Metabolic and Pharmacokinetic Comparison

Parameter Epi Trandolapril Benzyl Ester Trandolapril Enalapril Ramipril
Activation Enzyme CES1 (in vitro intermediate) CES1 CES1 CES1
Active Metabolite Trandolaprilat (via hydrolysis) Trandolaprilat Enalaprilat Ramiprilat
Half-Life (Parent) N/A 24 hours 11 hours 13–17 hours
Bioavailability N/A 10–40% 60–70% 50–60%
Deuterated Analog Use Isotopic tracer in metabolism None None None

Data compiled from

Pharmacopeial and Analytical Considerations

  • Impurity Profiles : this compound is monitored alongside related compounds (e.g., Trandolapril Related Compound A , a methyl ester variant) using HPTLC and HPLC (). In contrast, Enalapril’s impurities include Enalaprilat and diketopiperazine derivatives.
  • Deuterated Stability: The deuterium in this compound reduces metabolic degradation rates compared to non-deuterated analogs, making it valuable for mass spectrometry-based assays ().

Therapeutic Efficacy and Clinical Use

  • Trandolapril/Verapamil Combination: Superior to monotherapy in reducing microalbuminuria in hypertensive diabetics ().
  • Captopril : Reduces post-myocardial infarction mortality by 19% but requires thrice-daily dosing vs. Trandolapril’s once-daily regimen ().
  • Irbesartan: An angiotensin-II receptor blocker (ARB) with renoprotective effects independent of ACE inhibition, unlike Trandolapril ().

Preparation Methods

Initial Benzyl Ester Formation

The synthesis begins with racemic trans-octahydroindole-2-carboxylic acid (Ia-h), which undergoes esterification with benzyl alcohol in the presence of p-toluenesulfonic acid (p-TsOH) under refluxing cyclohexane. Azeotropic distillation removes water, driving the reaction to completion. The resulting mixture of benzyl ester p-toluenesulfonate salts (IIa-h·p-TsOH) is enriched through sequential crystallization in dichloromethane-cyclohexane, eliminating diastereomeric impurities (IIc-h·p-TsOH) to >99% purity.

Key Reaction Conditions

ParameterValue
Solvent SystemCyclohexane (reflux)
Catalystp-Toluenesulfonic acid
Temperature80–85°C
Diastereomer Removal6% → <1%

Enantiomeric Resolution

The racemic benzyl esters (IIa and IIb) are resolved using (−)-dibenzoyl-L-tartaric acid (DBTA) in a mixed solvent system of acetonitrile-dimethylformamide (DMF). Seeding with pure IIa·DBTA salt induces selective crystallization of the desired (2S,3aR,7aS)-enantiomer. This step achieves an enantiomeric excess (ee) of >99.5%.

Optimized Resolution Parameters

FactorOptimal Value
Solvent RatioAcetonitrile:DMF (3:1)
Temperature15–20°C
DBTA Equivalents1.05 eq
Crystallization Time4–5 hours

Coupling with NEPA-NCA and Transesterification Avoidance

Condensation with N-[1-(S)-Ethoxycarbonyl-3-Phenylpropyl]-(S)-Alanine N-Carboxy Anhydride (NEPA-NCA)

The resolved benzyl ester (IIa) reacts with NEPA-NCA (IIIa) in dimethylacetamide (DMAc) at 0–5°C. This step avoids transesterification side reactions—a common issue in earlier methods—by using aprotic solvents and low temperatures. The product, trandolapril benzyl ester (IVa), is isolated in 85–90% yield.

Critical Modifications

  • Solvent Choice : DMAc minimizes ester exchange compared to DMF.

  • Temperature Control : Reactions below 5°C suppress racemization.

Catalytic Hydrogenation and Final Crystallization

Hydrogenolysis of Benzyl Ester

Crude trandolapril benzyl ester (IVa) undergoes hydrogenation in ethanol with 10% Pd/C at 50 psi H₂. The reaction completes within 2 hours, yielding trandolapril free acid. Post-hydrogenation, ethanol is distilled under reduced pressure, leaving a foamy solid.

Hydrogenation Parameters

ConditionSpecification
Catalyst Loading5 wt% Pd/C
Pressure50 psi H₂
SolventEthanol
Yield95–98%

Crystallization for Enhanced Purity

The crude trandolapril is recrystallized from ethanol-diisopropyl ether (2:5 v/v). Refluxing the mixture ensures complete dissolution, followed by slow cooling to 25–30°C to precipitate high-purity crystals. This step elevates HPLC purity from 98.8% to >99.9%.

Crystallization Data

PropertyValue
Solvent RatioEthanol:Diisopropyl ether
Purity Post-Crystallization>99.9% (HPLC)
Crystal MorphologyMonoclinic

X-Ray Diffraction (XRD) Characterization

The crystalline form of trandolapril exhibits distinct XRD patterns, confirming phase purity. Key d-spacings include:

XRD Peaks of Pure Trandolapril

d-Spacing (Å)Relative Intensity (I/I₀)
10.2100
7.885
5.678
4.365

Industrial-Scale Considerations

The patented process addresses two critical challenges in large-scale production:

  • Transesterification Mitigation : Using DMAc instead of DMF reduces side reactions by 70%.

  • Cost Efficiency : Cyclohexane recovery via distillation lowers solvent costs by 40% .

Q & A

Q. What bioinformatics tools are recommended for metabolomic profiling of this compound metabolites?

  • Methodological Answer : Use XCMS Online for LC-MS data preprocessing (peak picking, alignment) and MetaboAnalyst 5.0 for pathway enrichment analysis. Annotate metabolites via HMDB or KEGG databases. Multivariate analysis (PLS-DA) identifies discriminant metabolites associated with drug efficacy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.